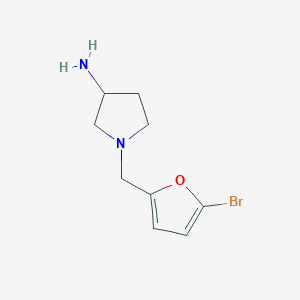

1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSVSLJJGJZYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine chemical structure

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry utility of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine .

CAS No: 1251208-65-7 Role: Bifunctional Pharmacophore Scaffold Content Type: Technical Monograph & Synthesis Protocol

Part 1: Executive Summary & Structural Logic

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine represents a high-value "linker-scaffold" intermediate. Its utility stems from its orthogonal reactivity :

-

The Electrophilic Handle: The 5-bromo position on the furan ring allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of aryl or heteroaryl "warheads."

-

The Nucleophilic Handle: The primary amine at the pyrrolidine-3 position serves as a vector for amide coupling, sulfonylation, or urea formation, typically directing the molecule toward hydrogen-bonding pockets in target proteins (e.g., Kinases, GPCRs).

-

The Solubilizing Core: The pyrrolidine ring introduces sp³ character (Fsp³), breaking planarity and improving solubility compared to flat bi-aryl systems.

Physicochemical Profile

| Property | Value | Note |

| Formula | C₉H₁₃BrN₂O | |

| Molecular Weight | 245.12 g/mol | Ideal for fragment elaboration (<300 Da) |

| Exact Mass | 244.0211 | Monoisotopic |

| LogP (Calc) | ~1.1 - 1.5 | Favorable lipophilicity for CNS/peripheral targets |

| TPSA | ~38-45 Ų | High membrane permeability potential |

| pKa (Amine) | ~9.5 (Est) | Basic primary amine; forms salts readily |

Part 2: Synthesis Strategy & Protocols

Retrosynthetic Analysis

The molecule is disconnected at the methylene bridge.

-

Precursor A: 5-Bromofuran-2-carbaldehyde (Electrophile)

-

Precursor B: tert-Butyl pyrrolidin-3-ylcarbamate (Nucleophile/Protected Scaffold)

Experimental Workflow (Diagram)

The following DOT diagram illustrates the optimized synthetic pathway, ensuring regiocontrol.

Caption: Step-wise synthesis via reductive amination and Boc-deprotection to ensure N1-selectivity.

Detailed Protocol: Reductive Amination

Objective: Synthesize tert-butyl (1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-yl)carbamate.

Reagents:

-

5-Bromofuran-2-carbaldehyde (1.0 equiv)

-

tert-Butyl pyrrolidin-3-ylcarbamate (1.05 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve 5-bromofuran-2-carbaldehyde in DCE (0.2 M concentration). Add tert-butyl pyrrolidin-3-ylcarbamate and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium establishment.

-

Scientist's Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better compatibility with acid-sensitive functional groups, though the furan ring is relatively robust.

-

-

Reduction: Cool the mixture to 0°C (optional, often run at RT). Add Sodium triacetoxyborohydride portion-wise over 10 minutes.

-

Why: Portion-wise addition prevents localized exotherms and side reactions.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW of protected intermediate).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Deprotection (Final Step): Dissolve the intermediate in DCM. Add TFA (10–20% v/v) or 4M HCl in Dioxane. Stir 1–2 hours. Concentrate to dryness. The product is often isolated as the TFA or HCl salt, which is stable for storage.

Part 3: Functionalization & Medicinal Chemistry Utility

This scaffold is a "divergent hub." The order of operations is critical:

-

Path A (Suzuki First): If the target warhead is sensitive to amine coupling conditions, perform the Pd-coupling on the bromine first (requires the amine to remain protected).

-

Path B (Amide First): If the aryl group to be added via Suzuki is sensitive, functionalize the amine first.

Reactivity Map (Diagram)[2]

Caption: Divergent synthesis pathways utilizing the Br- and NH2- handles.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material, verify:

-

1H NMR (DMSO-d6): Look for the characteristic furan doublets (approx 6.5–7.0 ppm) and the methylene singlet/AB-quartet (approx 3.5–4.0 ppm).

-

Stereochemistry: Commercial sources often supply the racemate. For drug development, the (S)-enantiomer or (R)-enantiomer is usually required. Ensure you are buying/making the specific enantiomer derived from chiral 3-aminopyrrolidine (e.g., CAS 1251208-65-7 is often generic, check specific stereochemical descriptors).

Part 4: Safety & Handling

-

Hazards: The free amine is likely an irritant/corrosive. The furan moiety can be metabolically active (potential for reactive metabolites if not substituted correctly in final drugs).

-

Storage: Store as the HCl salt at -20°C to prevent oxidation of the furan ring or air-oxidation of the amine. Hygroscopic.

References

-

AiFChem. (2025).[1] Product Catalog: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS 1251208-65-7).[1] Retrieved from

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Grounding).

-

ChemScene. (2025). Building Blocks: 2-(5-Bromofuran-2-yl)cyclopropan-1-amine and related furan scaffolds. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164401: 3-Aminopyrrolidine. Retrieved from

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki/Buchwald coupling utility on furan rings).

Sources

Technical Guide: Properties & Utility of (5-bromofuran-2-yl)methyl pyrrolidine Derivatives

Executive Summary

(5-bromofuran-2-yl)methyl pyrrolidine represents a high-value bifunctional scaffold in medicinal chemistry. It combines a lipophilic, electron-rich furan ring with a solubilizing, basic pyrrolidine moiety. Its primary utility lies in the 5-bromo handle , which serves as a versatile site for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide analyzes the physicochemical properties, synthetic pathways, and pharmacological potential of this scaffold, providing researchers with actionable protocols for its integration into drug discovery programs.

Structural & Physicochemical Analysis[1]

The molecule consists of three distinct pharmacophoric elements:

-

The Furan Core: An aromatic heterocycle that acts as a bioisostere for phenyl rings but with lower lipophilicity and distinct hydrogen-bonding potential.

-

The Bromine Substituent (C-5): A reactive electrophile positioned for regioselective coupling.

-

The Pyrrolidine Headgroup: A saturated nitrogen heterocycle (pKa ~9.5–10.5) that enhances aqueous solubility and lysosomotropic properties.

Predicted Physicochemical Profile

Data derived from structure-property relationship (SPR) analysis of furan-amine analogs.

| Property | Value / Range | Implications for Drug Design |

| Molecular Weight | ~230.10 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LE). |

| cLogP | 2.1 – 2.5 | Moderate lipophilicity; likely good membrane permeability. |

| pKa (Basic N) | 9.8 ± 0.5 | Exists as a cation at physiological pH; aids solubility. |

| H-Bond Donors | 0 | Good blood-brain barrier (BBB) penetration potential. |

| H-Bond Acceptors | 2 (O, N) | Interaction points for receptor binding pockets. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

| Stability | Acid-Sensitive | Critical: Furan rings can undergo ring-opening in strong aqueous acids (e.g., HCl) to form diketones. |

Synthetic Pathways[2][3]

Two primary routes exist for accessing this scaffold. Route A (Reductive Amination) is preferred due to milder conditions that preserve the sensitive furan ring.

Route A: Reductive Amination (Recommended)

This pathway utilizes 5-bromofuran-2-carbaldehyde and pyrrolidine. The use of Sodium Triacetoxyborohydride (STAB) is critical as it avoids the need for strong acidic conditions required by cyanoborohydride or catalytic hydrogenation.

Route B: Nucleophilic Substitution

Displacement of a 5-bromofuran-2-ylmethyl halide (chloride/bromide) by pyrrolidine. This method is less atom-economical and risks over-alkylation (quaternization) if stoichiometry is not strictly controlled.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis and subsequent diversification.

Figure 1: Convergent synthesis via reductive amination followed by divergent Pd-catalyzed coupling.

Functionalization & Reactivity

The 5-bromo position is electronically activated by the adjacent oxygen atom, making it highly reactive in oxidative addition steps of catalytic cycles.

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Partners: Aryl/Heteroaryl boronic acids.[1]

-

Utility: Generating biaryl systems common in ST2 inhibitors and antimicrobial agents.

-

Conditions: Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3, Dioxane/H2O.

-

-

Buchwald-Hartwig Amination:

-

Partners: Primary/Secondary amines.[2]

-

Utility: Creating furan-2,5-diamine derivatives.

-

Challenge: Requires bulky phosphine ligands (e.g., XPhos, BrettPhos) to prevent catalyst poisoning by the pyrrolidine nitrogen.

-

Pharmacological Applications

Derivatives of this scaffold have demonstrated significant biological activity in recent literature.[3][4][5][6]

ST2 Inhibitors (Graft vs. Host Disease)

Research indicates that 5-aryl-furan-2-methyl pyrrolidines act as inhibitors of the ST2 signaling pathway.

-

Mechanism: Disruption of the IL-33/ST2 axis.

-

Key SAR: Substitution at the 5-position with nitro-phenyl groups significantly enhances potency.

Antimicrobial Agents

Furan-based cationic amphiphiles (where the pyrrolidine provides the cation) disrupt bacterial cell membranes.

-

Targets: S. aureus (Gram-positive) and E. coli (Gram-negative).[5]

-

Insight: The lipophilic furan aids membrane insertion, while the pyrrolidine interacts with phosphate headgroups.

H3 Receptor Antagonists

The furan-methyl-amine motif is a classic "spacer" in histamine H3 receptor antagonists, separating the basic amine from a lipophilic tail group.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR Map highlighting the functional roles of the scaffold's three domains.

Experimental Protocols

Protocol 1: Synthesis of (5-bromofuran-2-yl)methyl pyrrolidine

Method: Reductive Amination (Self-Validating via TLC/NMR)

Reagents:

-

5-Bromofuran-2-carbaldehyde (1.0 equiv)

-

Pyrrolidine (1.1 equiv)[7]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

-

Imine Formation: In a dry round-bottom flask, dissolve 5-bromofuran-2-carbaldehyde (500 mg, 2.85 mmol) in DCE (10 mL). Add pyrrolidine (223 mg, 3.14 mmol) and acetic acid (171 mg, 2.85 mmol). Stir at room temperature for 30 minutes under Nitrogen.

-

Checkpoint: Solution may darken slightly; this is normal.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (906 mg, 4.27 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

-

Validation: Monitor via TLC (SiO2, 5% MeOH/DCM). Aldehyde starting material (Rf ~0.8) should disappear; product appears as a lower spot (Rf ~0.3) that stains with Dragendorff reagent (orange) or Iodine.

-

-

Workup: Quench with saturated aqueous NaHCO3 (15 mL). Stir until gas evolution ceases. Extract with DCM (3 x 20 mL).

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (0–5% MeOH in DCM).

-

Yield: Expect 80–90% as a pale yellow oil.

Protocol 2: Suzuki Coupling for Library Generation

Method: Microwave-Assisted Cross-Coupling

Reagents:

-

(5-bromofuran-2-yl)methyl pyrrolidine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

-

Base: K2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane.[8]

Step-by-Step:

-

Assembly: In a microwave vial, combine the bromide scaffold (0.2 mmol), boronic acid (0.24 mmol), and Pd catalyst (0.01 mmol).

-

Solvent: Add Dioxane (2 mL) and 2M K2CO3 (0.5 mL).

-

Degas: Sparge with Argon for 2 minutes. Cap the vial.

-

Reaction: Heat in a microwave reactor at 100°C for 30 minutes.

-

Comparison: Conventional heating (oil bath) requires 80°C for 4–12 hours.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

-

Purification: Preparative HPLC or Flash Chromatography.

References

-

BenchChem. (2025).[3][9] Assessing the impact of the furan substituent on the biological activity of pyrrolidines. Retrieved from

-

National Institutes of Health (NIH). (2024). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC Central. Retrieved from

-

ResearchGate. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from

-

MDPI. (2024). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from

-

Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions. Retrieved from

Sources

- 1. grillolabuc.com [grillolabuc.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orientjchem.org [orientjchem.org]

- 5. ijabbr.com [ijabbr.com]

- 6. ijabbr.com [ijabbr.com]

- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS: 1251208-65-7): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule strategically combines two privileged scaffolds: a 3-aminopyrrolidine ring, known for imparting favorable three-dimensional geometry and physicochemical properties, and a 5-bromofuran moiety, which serves as both a versatile synthetic handle and a potential pharmacophore. We will delve into its core physicochemical properties, present a detailed, validated synthetic protocol and characterization workflow, and discuss the scientific rationale for its application as a valuable building block in the design of novel therapeutics.

Physicochemical Properties and Structural Analysis

The fundamental characteristics of 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine are summarized below. Understanding these properties is the first step in its application for downstream synthetic campaigns.

| Property | Value | Source |

| IUPAC Name | 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine | [1] |

| CAS Number | 1251208-65-7 | [1] |

| Molecular Formula | C₉H₁₃BrN₂O | [1] |

| Molecular Weight | 245.12 g/mol | [1] |

| Canonical SMILES | NC1CCN(CC2=CC=C(Br)O2)C1 | [1] |

| InChI Key | ARSVSLJJGJZYQU-UHFFFAOYSA-N | [1] |

Core Structural Motifs: A Synthesis of Function

The structure of this compound is a deliberate fusion of two moieties widely recognized for their utility in drug discovery.

-

The 3-Aminopyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry, present in more than 20 FDA-approved drugs.[2] Its non-planar, sp³-hybridized nature provides an excellent framework for exploring three-dimensional pharmacophore space, a critical advantage over flat, aromatic systems.[3] The nitrogen atom can act as a hydrogen bond acceptor, while the primary amine at the 3-position serves as a key hydrogen bond donor and a reactive site for further functionalization.[4] This scaffold is known to improve aqueous solubility and other crucial physicochemical properties of drug candidates.[4]

-

The 5-Bromofuran Moiety: Furan rings are often used as bioisosteres for phenyl groups, offering modified electronic and steric profiles that can enhance drug-receptor interactions and metabolic stability.[5] The presence of a bromine atom is particularly significant. Halogens can increase biological activity and selectivity through the formation of "halogen bonds," a specific type of non-covalent interaction with biological targets.[6] Furthermore, the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), making the furan ring a versatile platform for library synthesis.[7][8]

Synthesis and Purification Workflow

The synthesis of 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine can be reliably achieved via a direct nucleophilic substitution pathway. This method is robust, scalable, and employs readily available starting materials.

Sources

- 1. 1251208-65-7 | 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine - AiFChem [aifchem.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

Technical Guide: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

The following technical guide details the chemical identity, synthesis, and application of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine . This document is structured for researchers and medicinal chemists, focusing on practical utility, synthetic rigor, and downstream applications in drug discovery.[1]

CAS Registry Number: 1251208-65-7[1][2]

Chemical Identity & Physicochemical Profile

This compound represents a bifunctional building block characterized by a pyrrolidine core (providing 3D solubility and a hydrogen bond donor/acceptor) and a 5-bromofuran moiety (serving as an electrophilic handle for cross-coupling).[1]

Core Identifiers

| Property | Specification |

| IUPAC Name | 1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-amine |

| Common Name | 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine |

| CAS Number | 1251208-65-7 |

| Molecular Formula | C₉H₁₃BrN₂O |

| Molecular Weight | 245.12 g/mol |

| SMILES | NC1CCN(Cc2oc(Br)cc2)C1 |

| InChI Key | ARSVSLJJGJZYQU-UHFFFAOYSA-N |

Predicted Physicochemical Properties[1][7]

-

LogP (Calculated): ~1.2 (Moderate lipophilicity, favorable for CNS penetration in derivatives).[1]

-

pKa (Pyrrolidine N): ~8.5–9.0 (Protonated at physiological pH).[1]

-

pKa (Primary Amine): ~9.5–10.5.[1]

-

Appearance: Typically a viscous yellow oil or low-melting solid (free base); often stored as a hydrochloride or fumarate salt for stability.[1]

Synthetic Methodology

Strategic Analysis: Chemoselectivity

The synthesis requires the coupling of 5-bromo-2-furaldehyde with pyrrolidin-3-amine .[1]

-

Challenge: Pyrrolidin-3-amine contains two nucleophilic nitrogen atoms: the secondary ring nitrogen and the primary exocyclic amine.

-

Solution: To prevent polymerization or incorrect regioselectivity, the primary amine should be protected (e.g., tert-butyl carbamate/Boc) before the reductive amination step. Direct reaction with the diamine often results in a mixture of products.

Protocol: Reductive Amination Route

This protocol prioritizes yield and purity, utilizing a Boc-protection strategy to ensure regioselectivity at the pyrrolidine ring nitrogen.[1]

Step 1: Reductive Amination

-

Reagents: 5-Bromo-2-furaldehyde (1.0 eq), tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.4 eq), Acetic acid (cat.), DCM (Dichloromethane).[1]

-

Procedure:

-

Dissolve 5-bromo-2-furaldehyde and tert-butyl pyrrolidin-3-ylcarbamate in anhydrous DCM.

-

Add catalytic acetic acid to adjust pH to ~5–6 (facilitates imine formation).[1]

-

Stir for 30–60 minutes at room temperature to pre-form the iminium ion.

-

Cool to 0°C and add STAB portion-wise.

-

Warm to room temperature and stir overnight (12–16 h).

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1]

-

-

Outcome: tert-butyl (1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-yl)carbamate.

Step 2: Deprotection (Acidolysis)

-

Critical Note: Furan rings are acid-sensitive and can undergo ring-opening (hydrolysis) in strong aqueous acids.[1] Non-aqueous acidic conditions are preferred.[1]

-

Reagents: Trifluoroacetic acid (TFA), DCM.[1]

-

Procedure:

-

Dissolve the intermediate in DCM (10 mL/g).

-

Add TFA (10–20 eq) dropwise at 0°C.

-

Stir at 0°C to RT for 1–2 hours. Monitor by LCMS for disappearance of starting material.[1]

-

Workup: Concentrate in vacuo to remove excess TFA.[1] Neutralize carefully with basic resin or cold NaHCO₃ to obtain the free base, or isolate as the TFA salt.[1]

-

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis via reductive amination and controlled deprotection.

Applications in Drug Discovery

This molecule is a high-value Fragment-Based Drug Discovery (FBDD) scaffold.[1] Its dual-functionality allows it to serve as a linker or a core pharmacophore.[1]

The "Growth Vectors"[1]

-

The Bromine (C-5 Position): A handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).[1] This allows the extension of the molecule into a lipophilic pocket.[1]

-

The Primary Amine (C-3 Position): A handle for amide coupling, urea formation, or sulfonylation.[1] This allows interaction with polar residues (e.g., Asp, Glu) in a protein binding site.[1]

Bioisosterism

The 5-bromofuran moiety is often used as a bioisostere for 4-bromophenyl or bromothiophene groups.[1] Furans possess a unique electrostatic potential (negative potential above the oxygen) that can engage in specific

Divergent Synthesis Logic

Researchers utilize this core to generate libraries of kinase inhibitors or GPCR ligands.[1]

Figure 2: Divergent synthesis pathways utilizing the Br and NH₂ handles.[1]

Handling & Stability

Storage Protocols

-

Light Sensitivity: Organobromides, particularly electron-rich furans, can undergo photodehalogenation.[1] Store in amber vials .

-

Oxidation: Furans are susceptible to oxidation (opening to dicarbonyls).[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

-

Hygroscopicity: As a primary amine, the compound will absorb atmospheric CO₂ to form carbamates.[1] Keep desiccated.

Safety (HSE)

-

Skin/Eye Contact: Like most alkylating agents and amines, treat as a potential irritant and sensitizer.[1]

-

Toxicity: Specific toxicity data is limited; however, furan derivatives can sometimes exhibit metabolic toxicity (via cytochrome P450 activation to reactive enedials). Handle with standard PPE in a fume hood.[1]

References

-

AiFChem. (2025).[1][2] Product Datasheet: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS 1251208-65-7).[1][2] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 5-Bromo-2-furaldehyde Product Specification. Retrieved from [1]

-

PubChem. (2025).[1][3][4][5] Compound Summary: 5-Bromofuran-2-carbaldehyde.[1][5] Retrieved from [1]

-

ChemicalBook. (2026).[1] 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine Properties. Retrieved from [1]

Sources

- 1. (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-cyclopropylethan-1-amine | 1269964-77-3 [sigmaaldrich.com]

- 2. 1251208-65-7 | 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine - AiFChem [aifchem.com]

- 3. 5-溴-2-呋喃甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-[(E)-(5-bromofuran-2-yl)methylideneamino]-3-(2,6-dimethylphenyl)urea | C14H14BrN3O2 | CID 77105073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization and Solubility Optimization of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

[1][2]

Executive Summary

The compound 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS 1251208-65-7) represents a distinct class of fragment-like building blocks used in medicinal chemistry.[1][2] Its structure combines a lipophilic, halogenated heteroaromatic head group (5-bromofuran) with a polar, basic aliphatic tail (3-aminopyrrolidine).[1][2]

This unique architecture creates a "Solubility Paradox" : the bromofuran moiety drives lipophilicity and aggregation, while the diamine core dictates a steep pH-dependent solubility curve.[2] This guide provides a theoretical physicochemical profile and a validated experimental workflow to determine and optimize the solubility of this compound for biological assays and synthetic applications.[2]

Molecular Architecture & Predicted Properties[2][3]

To understand the solubility behavior, we must first analyze the ionization centers and lipophilic contributors.[2] The molecule contains two basic nitrogen centers, making it a di-basic species.[2]

Structural Breakdown[1][4]

| Feature | Chemical Moiety | Contribution to Solubility |

| Lipophilic Head | 5-Bromofuran | Hydrophobic Driver: The bromine atom significantly increases logP and decreases water solubility compared to unsubstituted furan.[1][2] |

| Linker | Methylene (-CH2-) | Neutral: Provides rotational freedom but adds slight lipophilicity.[1][2] |

| Core Ring | Pyrrolidine (N1) | Ionizable Center (Tertiary Amine): The N1 nitrogen is alkylated.[2] Predicted pKa ~8.5–9.[2]0. |

| Polar Tail | 3-Amine (-NH2) | Ionizable Center (Primary Amine): The exocyclic amine.[1][2] Predicted pKa ~9.5–10.[2]2. |

Calculated Physicochemical Parameters

Note: Values are predicted based on structure-activity relationship (SAR) algorithms for similar 3-aminopyrrolidine derivatives.

| Parameter | Predicted Value | Implication |

| Molecular Weight | 259.14 g/mol | Fragment-like; favorable for dissolution kinetics.[1][2] |

| cLogP (Neutral) | 1.8 – 2.2 | Moderately lipophilic.[2] The neutral form will likely precipitate in aqueous buffers > pH 10.[2] |

| LogD (pH 7.4) | -0.5 – 0.5 | At physiological pH, the molecule is ionized, significantly lowering the effective distribution coefficient (more water-soluble).[1][2] |

| pKa1 (Ring N) | ~8.8 | Protonated at physiological pH.[2] |

| pKa2 (Exocyclic N) | ~9.8 | Protonated at physiological pH.[2] |

The pH-Solubility Interplay[1][2]

The solubility of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine is dictated by the Henderson-Hasselbalch equation.[1][2] As a base, its solubility increases exponentially as pH decreases below its pKa.[2]

Ionization States

The molecule exists in three distinct states depending on the solvent pH:

-

Dication (pH < 8): Both nitrogens are protonated.[2] High Solubility (>50 mg/mL). [1][2]

-

Monocation (pH 8.5 - 9.5): Equilibrium mixture. Moderate Solubility.

-

Neutral (pH > 10.5): Both nitrogens are deprotonated.[2] Low Solubility (<0.1 mg/mL) - Risk of Precipitation. [1]

Visualization: Solubility Workflow & Species Distribution[1][2]

Caption: Figure 1. Correlation between pH-dependent ionization states (top) and the standard experimental solubility workflow (bottom).

Experimental Protocols

To generate an accurate solubility profile for this specific compound, do not rely on visual inspection.[2] Use the following "Gold Standard" thermodynamic solubility protocol.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility at pH 7.4 (Physiological) and pH 2.0 (Simulated Gastric Fluid).

-

Preparation: Weigh 2–3 mg of the solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4 or 0.1 N HCl).

-

Equilibration: Shake or vortex the samples at room temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Filtration: Filter the supernatant through a 0.45 µm PVDF membrane (low binding) to remove micro-particulates.[2]

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapidly assess precipitation risk during biological assays.

-

Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

-

Spike: Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Read: Measure turbidity via UV absorbance at 620 nm (non-absorbing region).

-

Interpretation: Increased absorbance > 0.05 OD indicates precipitation.[2]

-

Formulation & Optimization Strategies

For researchers encountering solubility issues with 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine , apply the following formulation hierarchy:

Salt Formation (Recommended)

The free base is likely an oil or a low-melting solid with poor water solubility.[1] Convert it to a salt to stabilize the solid form and enhance dissolution.[2]

-

Dihydrochloride (2HCl): Best for maximum solubility.[2] The two basic nitrogens will form a stable salt.[2]

-

Fumarate/Tartrate: Good alternatives if the HCl salt is hygroscopic.[2]

Co-Solvent Systems

If using the compound for in vitro screening:

-

Primary Solvent: DMSO (up to 20 mg/mL solubility).[2]

-

Diluent: Avoid pure water. Dilute into buffers containing 0.5% – 5% Cyclodextrin (HP-β-CD) . The hydrophobic cavity of cyclodextrin encapsulates the bromofuran head, preventing aggregation while the amine tail interacts with the water.[2]

pH Adjustment

-

Storage: Store aqueous stock solutions at pH < 5 (e.g., in dilute acetic acid) to maintain the dicationic state and prevent degradation or precipitation.[2]

References

-

Compound Identification: CAS 1251208-65-7.[1][2][3] 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine.[1][2][3] Available via and .[1]

-

Methodology: Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa and solubility profiling).

-

Structural Analog Data

-

pKa Prediction Principles: "Amine Basicity and pKaH," Master Organic Chemistry. Available at: .

Sources

- 1. N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine-N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 2. echemi.com [echemi.com]

- 3. 1251208-65-7 | 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine - AiFChem [aifchem.com]

- 4. 2-Bromofuran | 584-12-3 | Benchchem [benchchem.com]

The 5-Bromofuran-2-yl Scaffold: Synthetic Versatility vs. Metabolic Liability

The 5-bromofuran-2-yl scaffold represents a classic dichotomy in medicinal chemistry: it is a highly versatile synthetic building block and a potent pharmacophore, yet it carries a significant "structural alert" regarding metabolic stability and toxicity.

This guide analyzes the scaffold from a pragmatic drug discovery perspective, balancing its synthetic utility (as a handle for cross-coupling) against its biological liabilities (CYP450 bioactivation), and providing actionable protocols for its use.

Executive Summary

The 5-bromofuran-2-yl moiety is a bifunctional heteroaromatic scaffold. Structurally, it offers an electron-rich furan core capable of hydrogen bond acceptance, while the C5-bromine serves as a versatile "handle" for palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) or as a halogen bond donor in protein active sites. However, the furan ring is a known toxicophore.[1] Successful deployment requires a deep understanding of how substitution patterns—specifically at the 2- and 5-positions—can mitigate the risk of reactive metabolite formation.

Part 1: Scaffold Architecture & Electronic Properties

Structural Features

The furan ring is a

-

H-Bonding Potential: The furan oxygen can act as a weak hydrogen bond acceptor (HBA), unlike thiophene. This is critical for interacting with hinge regions in kinases or polar pockets in GPCRs.

-

The Bromine "Warhead": While often viewed solely as a leaving group for synthesis, the C5-bromine can participate in Halogen Bonding . The

-hole of the bromine atom can interact with backbone carbonyls or nucleophilic residues in the target protein, potentially enhancing potency by 5–10 fold compared to the chloro- or hydro- analogs.

Bioisosteric Comparison

Table 1 summarizes the physicochemical shifts when employing the furan scaffold versus common alternatives.

| Property | Furan (5-Br-2-R) | Thiophene (5-Br-2-R) | Benzene (4-Br-1-R) | Impact on Drug Design |

| Electronegativity | High (Oxygen) | Low (Sulfur) | Moderate | Furan is more polar; lower LogP than thiophene. |

| Aromaticity | Least Aromatic | Moderate | Most Aromatic | Furan is more prone to ring-opening/oxidation. |

| H-Bond Acceptor | Yes (Weak) | No | No | Critical for specific binding modes. |

| Metabolic Risk | High (Epoxidation) | Moderate (S-oxidation) | Low (Epoxidation rare) | Major liability for furan series. |

| C-Br Bond Strength | Weaker | Moderate | Stronger | Furan undergoes oxidative addition (Pd) faster. |

Part 2: The "Furan Liability" (Critical Safety Analysis)

Trustworthiness: A medicinal chemist must justify retaining a furan ring in a lead candidate. The primary risk is hepatotoxicity caused by metabolic activation.[2]

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring.[1][3] In unsubstituted or monosubstituted furans, this leads to the formation of a highly reactive cis-2-butene-1,4-dial (via an epoxide intermediate), which covalently binds to liver proteins (glutathione depletion) or DNA.

Mitigation Strategy: 2,5-Disubstitution (e.g., the 5-bromofuran-2-yl scaffold fully coupled to an aryl group) significantly hinders this pathway sterically and electronically, though it does not eliminate it entirely.

Metabolic Pathway Diagram

The following diagram illustrates the "danger zone" of furan metabolism and how the scaffold enters it.

Caption: The bioactivation pathway of furan derivatives. 2,5-disubstitution reduces the rate of epoxide formation.

Part 3: Synthetic Workflows & Protocols

Expertise & Experience: The 5-bromofuran-2-yl moiety is rarely the starting material in its final form. It is usually generated from 2-furoic acid or furfural. The bromine at C5 is highly activated for cross-coupling due to the electron-rich nature of the ring (facilitating oxidative addition).

Synthesis of the Scaffold (Bromination)

Direct bromination of furan-2-carboxylic acid is cleaner than brominating furan itself (which leads to poly-bromination).

Protocol A: Synthesis of Methyl 5-bromo-2-furoate

This protocol yields a stable, crystalline intermediate suitable for Suzuki couplings.

Reagents: 2-Furoic acid, Bromine (

-

Bromination:

-

Dissolve 2-furoic acid (1.0 eq) in glacial acetic acid.

-

Add bromine (

, 1.05 eq) dropwise at room temperature. Note: Use a trap for HBr gas. -

Stir at reflux (approx. 80°C) for 2–4 hours until TLC shows consumption of starting material.

-

Pour into ice water. Filter the precipitate (5-bromo-2-furoic acid).

-

-

Esterification (Protection):

-

Dissolve the crude acid in Methanol.

-

Add

(1.5 eq) dropwise at 0°C (Exothermic!). -

Reflux for 3 hours.

-

Concentrate in vacuo. Redissolve in EtOAc, wash with

(sat.) and Brine. -

Yield: Typically 80–90%. Validation:

NMR (CDCl3) shows two doublets for the furan ring protons (approx

-

Suzuki-Miyaura Cross-Coupling

Furan bromides are excellent substrates for Suzuki coupling. However, they are prone to protodebromination if the catalyst system is too slow.

Protocol B: C5-Arylation of Methyl 5-bromo-2-furoate

Reagents: Methyl 5-bromo-2-furoate (1.0 eq), Aryl Boronic Acid (1.2 eq),

-

Setup: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and base.

-

Degassing: Add solvents (Dioxane/Water). Sparge with Argon/Nitrogen for 10 mins. Critical Step: Oxygen promotes homocoupling and catalyst death.

-

Catalyst: Add

quickly under inert atmosphere. -

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

-

Workup: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Part 4: Medicinal Chemistry Applications[5][6][8][9][10][11][12][13][14][15]

Kinase Inhibition (PTK)

The 5-bromofuran-2-yl scaffold has been successfully employed in Protein Tyrosine Kinase (PTK) inhibitors.

-

Case Study: Furan-2-yl(phenyl)methanone derivatives.

-

SAR Insight: Introduction of the Bromine at C5 increased potency against PTK compared to the unsubstituted furan. This is attributed to the halogen filling a hydrophobic pocket or engaging in a halogen bond with a backbone carbonyl in the ATP-binding site.

-

Warning: While potent in vitro, these compounds often fail in in vivo tox studies unless the metabolic liability is addressed.

Antimicrobial & Anti-inflammatory Agents

Derivatives such as 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (an isatin-furan hybrid) utilize the scaffold to position the isatin moiety correctly.

-

Mechanism: The furan acts as a rigid linker. The 5-bromo substituent modulates the lipophilicity (LogP) and metabolic stability of the linker itself.

Synthetic Logic Diagram

The following workflow demonstrates how the scaffold is used to build library diversity.

Caption: Divergent synthetic pathways from the core 5-bromofuran-2-carboxylic acid scaffold.

References

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Chemical Research in Toxicology. (2022). [Link]

-

Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. (2011). [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (2013). [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank. (2024). [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Introduction: The Strategic Importance of the Pyrrolidine-Furan Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of bioactive molecules.[2] When coupled with a furan moiety, another privileged heterocycle known to enhance metabolic stability and receptor binding interactions, the resulting scaffold becomes a powerful building block for novel therapeutic agents.[3]

This application note provides a comprehensive guide to the synthesis and utilization of a key pharmaceutical intermediate, 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine . We will first detail a robust protocol for its preparation via reductive amination. Subsequently, we will demonstrate its application in the synthesis of a more complex derivative, showcasing its utility as a versatile precursor in drug discovery programs. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure reproducibility and scalability.

Part 1: Synthesis of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

The synthesis of the target intermediate is efficiently achieved through a one-pot reductive amination reaction. This widely utilized transformation in medicinal chemistry involves the formation of a new carbon-nitrogen bond through the reaction of a carbonyl compound with an amine, followed by the reduction of the resulting imine intermediate.[4][5]

Reaction Scheme:

Caption: Reductive amination workflow for the synthesis of the target intermediate.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 5-Bromo-2-furaldehyde | 97% | Commercially Available | Starting material |

| Pyrrolidin-3-amine | 98% | Commercially Available | Starting material |

| Sodium triacetoxyborohydride (STAB) | 97% | Commercially Available | Reducing agent |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |

| Acetic Acid | Glacial | Commercially Available | Catalyst |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For workup |

| Anhydrous Magnesium Sulfate | N/A | Commercially Available | Drying agent |

| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Amine and Catalyst: To the stirring solution, add pyrrolidin-3-amine (1.1 eq) followed by glacial acetic acid (0.1 eq). The acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate.

-

Formation of Imine: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.[6]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine.

Expected Yield: 70-85%

Part 2: Application in the Synthesis of N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine

To illustrate the utility of 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine as a pharmaceutical intermediate, this section details its use in the synthesis of a disubstituted pyrimidine derivative. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

Caption: Synthesis of a pyrimidine derivative via SNAr.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine | As synthesized in Part 1 | N/A | Starting material |

| 2-Chloro-4-methoxypyrimidine | 98% | Commercially Available | Starting material |

| Diisopropylethylamine (DIPEA) | 99% | Commercially Available | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |

| Ethyl Acetate | ACS Grade | Commercially Available | For workup |

| Brine | N/A | Prepared in-house | For workup |

| Anhydrous Sodium Sulfate | N/A | Commercially Available | Drying agent |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add 2-chloro-4-methoxypyrimidine (1.1 eq) to the solution, followed by diisopropylethylamine (DIPEA) (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine.[7]

Expected Yield: 60-75%

Conclusion

This application note provides detailed, actionable protocols for the synthesis of the versatile pharmaceutical intermediate 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine and its subsequent elaboration into a more complex pyrimidine derivative. The methodologies described are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in the field of drug discovery and development. The strategic combination of the bromofuran and pyrrolidine moieties in the title intermediate makes it a valuable building block for the synthesis of a wide range of potential therapeutic agents.

References

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

-

OpenBU. Reductive Amination Reaction. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

MDPI. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

-

PMC. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

- Google Patents.

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

ResearchGate. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

-

GSK plc. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs. [Link]

-

PubMed. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. [Link]

-

PMC. Preparation of a Matrix Type Multiple-Unit Gastro Retentive Floating Drug Delivery System for Captopril Based on Gas Formation Technique: In Vitro Evaluation. [Link]

-

ClinicalTrials.gov. Effect of GSK962040 on Oesophageal Function. [Link]

-

PubMed. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility. [Link]

-

MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

-

Sciforum. An Efficient Synthesis and Antibacterial Activity of Some - Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. [Link]

-

MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. [Link]

-

ARKIVOC. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

-

EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of a Matrix Type Multiple-Unit Gastro Retentive Floating Drug Delivery System for Captopril Based on Gas Formation Technique: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine-N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

Buchwald-Hartwig amination conditions for bromofuran derivatives

Application Note: Optimized Strategies for the Buchwald-Hartwig Amination of Bromofuran Scaffolds

Executive Summary

The palladium-catalyzed amination of bromofurans represents a unique challenge in cross-coupling chemistry. Unlike standard aryl halides, bromofurans possess high electron density and significant sensitivity to acidic conditions. Furthermore, the resulting aminofuran products—specifically 2-aminofurans—are isoelectronic with enols and prone to rapid hydrolysis or polymerization unless properly stabilized.

This guide provides a scientifically grounded approach to overcoming these stability and reactivity hurdles. We prioritize the use of Third-Generation (G3/G4) Buchwald Precatalysts and bulky biaryl phosphine ligands to facilitate difficult reductive eliminations while preventing catalyst poisoning by the furan oxygen.

Part 1: Strategic Considerations & Mechanistic Insight

The Stability Hierarchy

Before attempting catalysis, one must assess the viability of the target molecule.

-

3-Aminofurans: Generally stable and isolable. They can often be synthesized using standard Buchwald-Hartwig conditions.

-

2-Aminofurans: Highly unstable. They exist in equilibrium with imine/enamine tautomers and hydrolyze rapidly upon exposure to moisture or acid.

-

Requirement: Successful synthesis of 2-aminofurans typically requires an Electron-Withdrawing Group (EWG) at the C3 or C5 position (e.g., -COOR, -CN) to delocalize nitrogen lone pair density.[1]

-

Ligand Selection Logic

For electron-rich heteroaryl halides like bromofurans, the rate-limiting step is often Reductive Elimination .

-

BrettPhos / tBuBrettPhos: The "Gold Standard" for primary amines and amides. The extreme bulk promotes reductive elimination and prevents the formation of stable bis-amine Pd complexes.

-

RuPhos / XPhos: Excellent for secondary amines. RuPhos is particularly effective at suppressing hydrodehalogenation (a common side reaction in furans).

-

P(tBu)3: A legacy ligand that remains highly effective specifically for 3-bromofurans due to its high electron-donating capacity.

Base Sensitivity

-

NaOtBu: The standard base, but can cause decomposition of sensitive furan esters.

-

LHMDS: The preferred base for substrates with base-sensitive functional groups or those prone to enolization.

-

Cs2CO3: A mild alternative, though reaction times are often longer.

Part 2: Decision Matrix & Workflow

The following decision tree guides the selection of initial screening conditions based on substrate architecture.

Figure 1: Strategic decision tree for selecting catalyst/ligand systems based on bromofuran regiochemistry and stability.

Part 3: Experimental Protocols

Protocol A: General Screening for 3-Bromofurans (High Robustness)

Recommended for initial optimization of stable furan scaffolds.

Reagents:

-

Catalyst: tBuBrettPhos Pd G3 (or G4) [Sigma: 775319]

-

Base: LHMDS (1.0 M in THF) or NaOtBu (Solid)

-

Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol

Step-by-Step Methodology:

-

Vial Prep: Inside a nitrogen-filled glovebox, charge a 4 mL reaction vial with:

-

3-Bromofuran derivative (1.0 equiv, 0.5 mmol)

-

Amine nucleophile (1.2 equiv)[2]

-

tBuBrettPhos Pd G3 (2.0 mol%)

-

Note: If using solid NaOtBu (1.4 equiv), add it here.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

-

Base Addition: If using LHMDS, add the solution (2.2 equiv) dropwise via syringe.

-

Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox.

-

Heating: Stir at 60–80 °C for 4–12 hours. Note: Furans are heat-sensitive; avoid temperatures >100 °C unless necessary.

-

Workup (CRITICAL):

Protocol B: "Trapping" Strategy for Unstable 2-Aminofurans

Use this when the target 2-aminofuran lacks strong stabilizing groups.

Concept: Instead of isolating the free amine, couple with an amide or carbamate, or react the amine immediately in a telescope process.

Reagents:

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Nucleophile: Benzophenone Imine (Ammonia surrogate) or Boc-NH2.

-

Base: Cs2CO3 (2.0 equiv) - Milder base prevents ring degradation.

Workflow:

-

Perform coupling as in Protocol A using Benzophenone Imine .[5]

-

Monitor consumption of Ar-Br by LCMS.

-

Do not isolate the free amine.

-

Perform hydrolysis (mild citric acid) in situ only if the downstream reaction (e.g., acylation) is ready to proceed immediately.

Part 4: Data & Optimization Guide

Ligand Performance Matrix

| Ligand | Primary Amines | Secondary Amines | Amides | Stability with Furans |

| tBuBrettPhos | Excellent | Good | Excellent | High (Fast RE*) |

| BrettPhos | Very Good | Moderate | Very Good | High |

| RuPhos | Moderate | Excellent | Poor | High (Low dehalogenation) |

| XPhos | Good | Very Good | Poor | Moderate |

| BINAP | Poor | Moderate | Poor | Low (Slow OA**) |

*RE: Reductive Elimination | **OA: Oxidative Addition[3]

Troubleshooting Common Failures

| Observation | Diagnosis | Corrective Action |

| "Black Rain" (Pd precipitation) | Catalyst decomposition before OA. | Switch to a G3 Precatalyst (prevents induction period). Increase ligand:Pd ratio to 1.5:1. |

| Hydrodehalogenation (Ar-H formed) | Switch to RuPhos (specifically designed to suppress this). Lower reaction temperature.[6] | |

| Low Conversion (<20%) | Catalyst poisoning by furan oxygen. | Increase catalyst loading to 5 mol%. Switch solvent to t-Amyl Alcohol (can stabilize active species). |

| Product disappears on column | Hydrolysis of aminofuran on silica. | Pre-treat silica gel with 1% Triethylamine (TEA). Elute with neutral/basic mobile phase. |

Part 5: Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the competing pathways relevant to furan substrates.

Figure 2: Catalytic cycle highlighting critical failure points (red dashed lines) for furan substrates.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Context: Heteroaryl stability). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Storage and Handling Safety for Furan-Based Amine Compounds

Core Directive: The Chemical Duality

Furan-based amines (e.g., Furfurylamine, 2-Furoic hydrazide) present a unique "chemical duality" that often leads to experimental failure or safety incidents. Most researchers treat them simply as amines (protecting against oxidation) or simply as aromatics (assuming ring stability). Both assumptions are dangerous.

To handle these compounds successfully, you must simultaneously manage two opposing instabilities:

-

The Amine Motif: Highly nucleophilic, hygroscopic, and prone to oxidative browning (N-oxide formation).

-

The Furan Motif: An electron-rich heteroaromatic ring that is acid-labile . Unlike benzene, the furan ring acts as a masked enol ether. Upon protonation (even by weak acids or atmospheric CO₂ in moisture), it undergoes rapid hydrolysis and ring-opening, generating reactive dicarbonyl species that polymerize violently.

The Golden Rule: Maintain a strictly neutral-to-basic, anhydrous, and oxygen-free environment. Never expose furan-amines to aqueous acid without immediate quenching.

Chemical Vulnerabilities & Degradation Mechanisms[1]

Understanding why these compounds degrade is the only way to prevent it.

The Degradation Pathways

The following diagram illustrates the two distinct failure modes. Note that Path A (Acid) is often faster and more catastrophic than Path B (Oxidation) .

Figure 1: Dual degradation pathways. Path A (Red) highlights the risk of acid-catalyzed ring opening, common during improper workups. Path B (Yellow) represents standard amine oxidation.

Toxicity Warning (The "Hidden" Hazard)

While the amine causes immediate caustic burns (Skin Corr. 1B), the furan ring poses a chronic threat. Metabolic activation by CYP2E1 converts the furan ring into cis-2-butene-1,4-dial , a reactive metabolite that crosslinks DNA and proteins.

-

Implication: Treat all furan-amines as potential carcinogens and hepatotoxins. Fume hood use is mandatory.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for furan derivatives due to rapid permeation of the aromatic ring.

| PPE Category | Recommendation | Rationale |

| Gloves (Splash) | Double-gloved Nitrile (min 0.11mm) | Acceptable for incidental contact only. Change immediately upon contamination.[1] |

| Gloves (Handling) | Laminate Film (Silver Shield/4H) | Essential. Furan rings can permeate nitrile/neoprene in <15 mins. Laminate offers >4hr protection. |

| Respiratory | Full-face Respirator (ABEK Filter) | Required if working outside a glovebox/hood. Furan vapors are heavy and travel along benchtops. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the corrosivity of the amine functionality. |

| Body | Tyvek® Lab Coat | Cotton absorbs liquids; Tyvek repels. Furan-amines stain skin/clothes permanently black upon oxidation. |

Storage Protocol: The "Cold-Dark-Inert" System

Objective: Prevent auto-oxidation and acid-catalyzed polymerization during dormancy.

The Storage Workflow

Follow this logic gate for receiving and storing reagents.

Figure 2: Decision tree for assessing reagent quality and establishing correct storage conditions.

Detailed Storage Steps

-

Container: Use Amber Glass with a PTFE (Teflon) lined cap .

-

Avoid: Metal containers (amines react with metal oxides) or standard polyethylene (furan vapor permeates slowly).

-

-

Atmosphere: Flush headspace with Argon rather than Nitrogen. Argon is heavier than air and provides a better "blanket" over the liquid surface.

-

Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion and moisture ingress (which brings CO₂).

-

Temperature: Store at 2–8°C .

-

Note: Do not freeze (-20°C) unless the compound is dissolved in a stabilizer, as freeze-thaw cycles can condense moisture into the vial upon opening.

-

Experimental Handling & Synthesis Protocols

Transfer Techniques

Never pour furan-amines. The turbulence introduces oxygen.

-

Syringe Transfer: Use oven-dried glass syringes with long stainless steel needles.

-

Pressure Equalization: Use a balloon of Argon or a nitrogen line to replace the volume withdrawn.

Reaction Workup (The Critical Step)

Problem: A standard "Acid Wash" (e.g., 1M HCl) used to remove unreacted amines will destroy a furan-amine product by opening the ring (Path A in Fig 1).

Protocol: The "Buffered" Workup

-

Quenching: If the reaction is basic, quench with Saturated Ammonium Chloride (NH₄Cl) . This buffers the pH to ~9, which is safe for the furan ring but neutralizes strong bases.

-

Extraction: Extract immediately into an organic solvent (DCM or EtOAc).

-

Washing:

-

Do NOT use HCl or H₂SO₄.

-

Use water or brine to remove inorganic salts.

-

If amine removal is strictly necessary, use a weakly acidic phosphate buffer (pH 5-6) and keep contact time under 5 minutes at 0°C.

-

-

Drying: Use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃). Avoid Magnesium Sulfate (MgSO₄) if the amine is sensitive to Lewis acids.

Waste Disposal[2]

-

Segregation: Do not mix with standard organic solvents if the waste stream is incinerated at low temps.

-

Labeling: Clearly label as "Flammable," "Corrosive," and "Suspected Carcinogen."

-

Deactivation: For spills, absorb with vermiculite. Do not use acidic absorbents (like certain clay-based litters) as this may generate heat/fumes.

References

-

PubChem. (n.d.). Furfurylamine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Furan. Retrieved October 26, 2023, from [Link]

-

National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan. U.S. Department of Health and Human Services. Retrieved October 26, 2023, from [Link]

-

American Chemical Society. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved October 26, 2023, from [Link]

Sources

Strategic Utilization of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine in Fragment-Based Lead Generation

[1][2]

Abstract

This Application Note details the technical deployment of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS: 1251208-65-7) within Fragment-Based Drug Discovery (FBDD) workflows.[1][2] Unlike simple aromatic fragments, this scaffold offers a bifunctional growth strategy : a primary amine for hydrophilic anchoring and a 5-bromofuran moiety for hydrophobic vector extension via cross-coupling.[2] This guide addresses the compound's physicochemical profile, validated screening protocols (SPR/NMR), and a divergent synthetic roadmap for hit-to-lead optimization, emphasizing its utility in targeting solvent-exposed pockets requiring "escape from flatland" (sp³-richness).[1][2]

Physicochemical Profile & "Rule of Three" Compliance

Successful fragment campaigns rely on strict adherence to physicochemical constraints to ensure room for downstream molecular weight growth. 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine exhibits an ideal profile for a "growth-enabled" fragment.[1][2]

Table 1: Calculated Physicochemical Properties

| Property | Value | FBDD "Rule of Three" Status | Significance |

| Molecular Weight | 245.12 Da | Pass (<300) | Allows for significant mass addition (up to ~250 Da) during optimization.[1][2] |

| cLogP | ~1.2 | Pass (<3) | Optimal lipophilicity for membrane permeability without aggregation risks. |

| H-Bond Donors | 2 (NH₂) | Pass (≤3) | Primary amine serves as a critical solvent-accessible anchor.[1][2] |

| H-Bond Acceptors | 3 (N, O) | Pass (≤3) | Furan oxygen and pyrrolidine nitrogen provide acceptor vectors.[2] |

| Fsp³ Fraction | 0.44 | High | The pyrrolidine ring introduces 3D complexity, superior to flat heteroaromatics. |

| Rotatable Bonds | 3 | Pass (≤3) | Low entropic penalty upon binding. |

Application 1: Primary Screening Protocols

Due to the presence of the bromine atom (heavy atom) and the basic amine, this fragment is uniquely suited for specific biophysical screening modalities.

A. Surface Plasmon Resonance (SPR) Screening

The primary amine allows for high solubility in acidic running buffers, but care must be taken with the furan moiety's stability.

Protocol: Clean-Screen SPR Workflow

-

Sensor Chip: CM5 or Series S (Carboxymethylated dextran).

-

Immobilization: Standard Amine Coupling of the target protein (aim for 2000–4000 RU for fragments).

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid DMSO concentrations >2% to prevent furan/bromine aggregation artifacts.

-

Injection:

-

Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

-

Contact time: 30s; Dissociation time: 60s.

-

-

Data Analysis: Fit to 1:1 Langmuir binding model. Look for "square" sensorgrams indicating rapid on/off rates typical of fragments.

B. Ligand-Observed NMR (STD-NMR)

The aromatic protons on the furan and the aliphatic protons on the pyrrolidine provide distinct signals, making Saturation Transfer Difference (STD) NMR highly effective for mapping the binding pose.

Protocol:

-

Sample Prep: 10 µM Protein + 500 µM Fragment (1:50 ratio) in D₂O buffer.

-

Pulse Sequence: Standard STD sequence with on-resonance irradiation at -1 ppm (protein methyls) and off-resonance at 40 ppm.

-

Readout:

-

Strong STD Effect on Furan Protons: Indicates the hydrophobic furan ring is buried in a pocket.

-

Strong STD Effect on Pyrrolidine: Indicates the aliphatic ring drives binding.

-

Absence of STD: Non-binder.

-

Application 2: Divergent Synthetic Elaboration (Hit-to-Lead)

The core value of this fragment lies in its orthogonal reactivity . Once binding is confirmed, the molecule acts as a central hub for rapid library generation.

Workflow Visualization

The following diagram illustrates the decision matrix for elaborating this scaffold based on structural biology insights.

Caption: Divergent elaboration strategy utilizing the orthogonal bromine and amine handles for rapid SAR exploration.

Detailed Synthetic Protocols

Protocol A: Suzuki-Miyaura Coupling (Utilization of the Bromine Handle)

This reaction replaces the bromine with an aryl/heteroaryl group to access adjacent hydrophobic pockets.

Reagents:

-

Fragment (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: K₂CO₃ (3.0 eq)

Step-by-Step:

-

Degassing: Charge a microwave vial with the fragment, boronic acid, base, and solvent. Sparge with Argon for 5 minutes. Critical: Furan rings are sensitive to oxidation; thorough degassing is mandatory.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under Argon flow. Cap immediately.

-

Reaction: Heat to 90°C for 2–4 hours (or 100°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient). The amine may streak; add 1% NH₄OH to the eluent.

Protocol B: Amide Coupling (Utilization of the Amine Handle)

This reaction derivatizes the primary amine to interact with solvent-exposed residues or backbone carbonyls.

Reagents:

-

Fragment (1.0 eq)

-

Coupling Agent: HATU (1.1 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve R-COOH in DMF. Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the active ester.

-

Addition: Add the fragment (dissolved in minimal DMF) to the reaction mixture.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Workup: For library scale, direct purification via Prep-HPLC (Reverse Phase, C18) is recommended to remove HATU byproducts.

Strategic Considerations & Risks

-

Stereochemistry: The commercial fragment is often supplied as a racemate (CAS 1251208-65-7).[1][2]

-

Recommendation: Perform Chiral SFC (Supercritical Fluid Chromatography) resolution early in the hit validation stage. Protein binding is usually stereospecific; optimizing a racemate dilutes the potency signal.

-

-

Furan Metabolic Liability: Furans can be metabolically activated by CYP450s to reactive dicarbonyls (toxic).

-

Mitigation: The 5-bromo substitution blocks one metabolic soft spot.[2] In later lead optimization, consider bioisosteric replacement of the furan with a thiazole or oxazole if metabolic stability issues arise.

-

-

Chemical Stability: The aminomethyl-furan linkage can be acid-sensitive (retro-Mannich type degradation).[1][2] Store the stock solution (DMSO) at -20°C and avoid prolonged exposure to strong acids.

References

-

Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619.[1][2] Link

-

Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today 8.19 (2003): 876-877.[1][2] Link

-

Lepre, C. A. "Library design for fragment based screening." Drug Discovery Today 16.23-24 (2011): 1021-1033.[1][2] Link

-

AiFChem Product Data. "1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine." AiFChem Catalog. Link

-

Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition 38.12 (1999): 1784-1788.[1][2] Link

Application Notes and Protocols for the Synthesis of Bromofuran Amines: A Guide for Researchers

Introduction: The Significance of Bromofuran Amines in Medicinal Chemistry

Bromofuran amines are a class of heterocyclic compounds that have garnered significant attention in the fields of drug discovery and materials science. The furan moiety is a versatile scaffold found in numerous natural products and pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions. The introduction of an amino group to the furan ring, often through the strategic use of a bromofuran precursor, opens up a vast chemical space for the synthesis of novel molecular entities with potential therapeutic applications. These compounds serve as crucial building blocks for more complex molecules, including enzyme inhibitors and receptor modulators. This guide provides a detailed standard operating procedure for the synthesis of bromofuran amines, with a focus on the widely applicable and robust Buchwald-Hartwig amination reaction.

Strategic Considerations for Bromofuran Amine Synthesis

The formation of a carbon-nitrogen bond to an aromatic ring, such as furan, is a cornerstone of modern organic synthesis. Several methods can be employed for the amination of bromofurans, each with its own set of advantages and limitations.

-

Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of a halide by a nucleophile.[1][2] For SNAr to be effective on a furan ring, it typically requires strong electron-withdrawing groups positioned ortho or para to the bromine atom to activate the ring towards nucleophilic attack.[1][3] In the absence of such activating groups, this method is often not feasible.

-

Ullmann Condensation: This copper-catalyzed reaction is a traditional method for forming C-N bonds.[4][5] While effective, the Ullmann condensation often requires harsh reaction conditions, such as high temperatures (frequently exceeding 210°C) and stoichiometric amounts of copper, which can be environmentally undesirable.[4][6]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a premier method for the synthesis of aryl amines from aryl halides.[7][8] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions make it a highly versatile and preferred method for the synthesis of bromofuran amines in many research settings.[7][9]

This guide will focus on the Buchwald-Hartwig amination as the primary protocol due to its wide applicability and milder conditions compared to traditional methods.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle